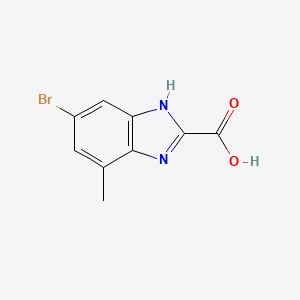

6-Bromo-4-methylbenzimidazole-2-carboxylic Acid

Description

6-Bromo-4-methylbenzimidazole-2-carboxylic Acid is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. Key substituents include a bromine atom at the 6-position and a methyl group at the 4-position, with a carboxylic acid moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Benzimidazoles are known for their versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI Key |

KHOKLUVKOIVKDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Cyclization Starting from 2-Methyl-6-nitroaniline (Fudan University Route)

- Starting Material: 2-Methyl-6-nitroaniline

-

- Bromination with N-bromosuccinimide (NBS) to introduce bromine at position 6.

- Acylation using n-butyryl chloride at 100°C.

- Reduction of nitro group to amine via iron powder/ammonium chloride in ethanol/water.

- Cyclization in acetic acid medium to form benzimidazole ring.

- Palladium-catalyzed carbonyl insertion (Pd(dppf)Cl₂ catalyst) at 100°C under 1.5 MPa CO pressure to introduce the carboxyl group.

- Hydrolysis with sodium hydroxide to yield the carboxylic acid.

Yield: Total yield approximately 62%.

- Advantages: High yield, low cost, mild reaction conditions, and low pollution.

- Disadvantages: Requires high pressure CO and heavy metal catalyst for carbonyl insertion.

- Reference: Master's thesis from Fudan University, 2012; patent CN107118161A.

Hydrolysis of Benzimidazole Esters and Bromination (Patent WO2011099832A2)

- Starting Material: 4-bromo-1,2-phenylenediamine and substituted benzaldehydes.

- Key Steps:

- Condensation of 4-bromo-1,2-phenylenediamine with aldehydes to form 5-bromo-2-substituted benzimidazoles.

- Hydrolysis of methyl esters to carboxylic acids using NaOH in MeOH/THF mixture under reflux for 12 hours.

- Acidification and extraction to isolate the carboxylic acid.

- Yield: Hydrolysis step yields about 70%.

- Notes: Purification by silica gel chromatography.

- Reference: WO2011099832A2 patent.

Suzuki Coupling and Regioselective Bromination Approach (US Patent US10077242B2)

- Strategy:

- Formation of substituted benzimidazoles via condensation of 4-amino-3-methylbenzoic acid methyl ester with N-methyl-1,2-phenylenediamine using polyphosphoric acid at elevated temperature (150°C).

- Regioselective bromination at position 6 using N-bromosuccinimide (NBS).

- Alkylation with bromomethyl biphenyl ester derivatives.

- Hydrolysis of esters to carboxylic acids.

- Notes: This method involves multi-step synthesis with Suzuki cross-coupling to assemble complex benzimidazole derivatives.

- Reference: US patent US10077242B2.

Comparative Data Table of Preparation Methods

| Step / Feature | Fudan University Route (CN107118161A) | WO2011099832A2 Hydrolysis Route | US10077242B2 Suzuki Coupling Route |

|---|---|---|---|

| Starting Material | 2-Methyl-6-nitroaniline | 4-Bromo-1,2-phenylenediamine + aldehydes | 4-Amino-3-methylbenzoic acid methyl ester + phenylenediamine |

| Bromination Method | NBS bromination | NBS bromination | NBS bromination |

| Cyclization | Acetic acid heating | Condensation with aldehyde | Polyphosphoric acid at 150°C |

| Carbonyl Insertion | Pd(dppf)Cl₂ catalyzed under CO pressure (1.5 MPa) | Not required | Not specified |

| Hydrolysis | NaOH hydrolysis | NaOH hydrolysis | Hydrolysis of ester |

| Yield (%) | 62% overall | ~70% for hydrolysis step | Not explicitly stated |

| Reaction Conditions | Moderate temperature, high pressure CO for carbonyl insertion | Reflux in MeOH/THF for 12 h | High temperature (150°C) |

| Purification | Standard extraction and filtration | Silica gel chromatography | Chromatography |

| Environmental Impact | Low pollution but uses heavy metal catalyst | Mild, less toxic solvents | Multi-step, uses polyphosphoric acid |

Detailed Reaction Conditions and Notes

Bromination: N-bromosuccinimide (NBS) is commonly used for selective bromination at the 6-position of the benzimidazole ring due to its regioselectivity and mild conditions.

Cyclization: The formation of the benzimidazole ring typically involves condensation of o-phenylenediamine derivatives with aldehydes or acid derivatives under acidic conditions (acetic acid or polyphosphoric acid) at elevated temperature.

Carbonyl Insertion: The Pd-catalyzed carbonyl insertion step is critical for introducing the carboxylic acid functionality at position 2. This step requires carbon monoxide gas under pressure and a palladium catalyst, which can be a limiting factor for scale-up due to safety and cost.

Hydrolysis: Ester hydrolysis to carboxylic acid is generally performed under basic conditions (NaOH) in mixed solvents such as methanol and tetrahydrofuran (THF), followed by acidification to isolate the acid.

Purification: Silica gel chromatography is often employed to purify intermediates and final products, ensuring high purity suitable for pharmaceutical applications.

Summary and Industrial Applicability

The synthesis of 6-bromo-4-methylbenzimidazole-2-carboxylic acid is achievable via several routes, each with distinct advantages:

The Fudan University route offers a high overall yield with relatively mild conditions but requires specialized equipment for high-pressure CO and palladium catalysis.

The hydrolysis of benzimidazole esters (WO2011099832A2) is straightforward and uses common reagents and solvents, suitable for laboratories with standard equipment.

The Suzuki coupling-based method (US10077242B2) allows for complex molecule assembly but involves multiple steps and harsher conditions.

From an industrial perspective, the choice of synthetic route depends on available infrastructure, cost constraints, and environmental considerations. The Fudan University route is promising for scale-up due to its efficiency and yield, provided that the high-pressure carbonylation step can be safely managed.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products:

Substitution Products: Various substituted benzimidazole derivatives.

Oxidation Products: Oxidized forms of the benzimidazole ring.

Reduction Products: Reduced forms of the benzimidazole ring.

Coupling Products: Aryl or vinyl-substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: Benzimidazole derivatives, including 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid, exhibit a wide range of biological activities such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential therapeutic applications in treating various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials, dyes, and polymers. It is also employed in the synthesis of specialty chemicals and fine chemicals .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylbenzimidazole-2-carboxylic Acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds

*Calculated based on standard atomic weights.

Key Observations :

- Benzimidazole vs. Oxazole lacks the imidazole's basic nitrogen, reducing its ability to form charge-assisted interactions .

- Bromine at the 6-position is common across analogs, suggesting its role in halogen bonding .

Physicochemical Properties

Table 2: Physicochemical Data (Where Available)

*Estimated based on benzimidazole analogs; †Carboxylic acid pKa typically ranges 3–4; ‡Chromone’s ketone may reduce acidity; §Oxazole’s electron-withdrawing effect lowers pKa.

Key Observations :

- Acidity : The target compound’s carboxylic acid pKa (~3.5) is higher than oxazole derivatives (), likely due to reduced electron-withdrawing effects from the benzimidazole core.

- Lipophilicity : The target compound’s LogP (~2.3) suggests moderate lipophilicity, comparable to ’s oxazole analog (LogP 2.29) but lower than ’s quinazoline derivative (higher alkyl chain increases LogP).

Biological Activity

Overview

6-Bromo-4-methylbenzimidazole-2-carboxylic acid is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This compound features a bromine atom at the sixth position, a methyl group at the fourth position, and a carboxylic acid functional group at the second position. Its molecular formula is , with an approximate molecular weight of 255.07 g/mol. The unique structure of this compound contributes to its potential applications in pharmaceuticals and materials science.

The biological activity of 6-Bromo-4-methylbenzimidazole-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity, modulating the activity of these targets. This compound can exhibit both inhibitory and activating effects on specific biochemical pathways, depending on the context of its application.

Biological Activities

Research indicates that 6-Bromo-4-methylbenzimidazole-2-carboxylic acid possesses a range of biological activities:

- Antimicrobial Activity : Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens.

- Antiviral Properties : The compound has been studied for its potential as an antiviral agent, particularly against HIV and other viral infections.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-Bromo-4-methylbenzimidazole-2-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methylbenzimidazole-2-carboxylic Acid | Lacks bromine; lower reactivity | Reduced biological activity compared to 6-bromo variant |

| 6-Chloro-4-methylbenzimidazole-2-carboxylic Acid | Chlorine instead of bromine; different reactivity | Similar activity but less potent than the brominated form |

| 6-Fluoro-4-methylbenzimidazole-2-carboxylic Acid | Fluorine substitution alters reactivity | Varies significantly in binding affinity and activity |

The presence of the bromine atom in 6-Bromo-4-methylbenzimidazole-2-carboxylic acid enhances its chemical reactivity and biological interactions compared to its analogs, making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, 6-Bromo-4-methylbenzimidazole-2-carboxylic acid has been tested against various cancer cell lines. Results indicated that it can inhibit cell proliferation effectively, suggesting potential as an anticancer agent .

- In Vivo Studies : Preliminary animal studies have shown that this compound can significantly reduce tumor sizes in xenograft models, indicating its potential efficacy in cancer therapy .

- Mechanistic Studies : Research has demonstrated that the compound interacts with specific receptors involved in inflammatory pathways, leading to reduced cytokine production and inflammation markers in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.